ethyl 4-(2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate
Description
Properties
IUPAC Name |
ethyl 4-[[2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O3S/c1-2-27-17(26)13-3-5-14(6-4-13)21-15(25)11-28-18-23-22-16(24(18)19)12-7-9-20-10-8-12/h3-10H,2,11,19H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGAXRRLXEDUHQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Formation of the Amide Bond: The amide bond can be formed through a condensation reaction between an amine and a carboxylic acid derivative, such as an acid chloride or an ester.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amide or ester functional groups using nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Amines, alcohols, and other nucleophiles under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 4-(2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 4-(2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity, which can disrupt metabolic pathways.
Modulating Receptors: Interacting with cell surface receptors to modulate signal transduction pathways, leading to changes in cellular responses.
Inducing Apoptosis: Triggering programmed cell death in cancer cells by activating apoptotic pathways.
Comparison with Similar Compounds
Substituent Variations on the Triazole Ring
- 4-Chlorophenyl Substitution (): Methyl 4-[({[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate replaces the pyridin-4-yl group with a 4-chlorophenyl substituent.
- 4-Chlorobenzyl and Pyrrole Substitution (): Ethyl 4-[({[5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate incorporates a pyrrole ring and a chlorobenzyl group. The pyrrole may participate in π-π stacking, while the chlorobenzyl group increases lipophilicity .
Heterocyclic Modifications
- Furan-2-yl Substitution (): 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides replace pyridine with a furan ring. This alteration reduces basicity but may improve metabolic stability in oxidative environments .
- Thiazole and Thiophene Derivatives () : Compounds such as 2-chloro-5-(((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)thiazole (5n) and methyl 4,5-dimethoxy-2-(2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate introduce sulfur-containing heterocycles, which could enhance redox activity or metal chelation .
Functional Group Variations
- Acetamide Linker Modifications : Derivatives in (e.g., KA3, KA7) retain the sulfanyl acetamido linker but vary the aryl substituents on the acetamide nitrogen. Electron-withdrawing groups (e.g., nitro, chloro) at the phenyl ring improve antimicrobial and anti-inflammatory activities .
- Ester vs. Amide Terminal Groups : While the target compound features a benzoate ester, analogues like N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide (VUAA-1, ) terminate in an amide group. Esters may confer better membrane permeability, whereas amides resist enzymatic hydrolysis .
Antimicrobial and Anti-Inflammatory Properties
- Antimicrobial Activity : Derivatives with electron-withdrawing substituents (e.g., chloro, nitro) on the aryl ring (KA3, KA14 in ) exhibit MIC values <50 µg/mL against E. coli and S. aureus, outperforming the target compound in preliminary studies .
- Anti-Exudative Effects: 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides () show 40–60% inhibition of exudate formation in murine models, comparable to diclofenac sodium (8 mg/kg) .
Anticancer Potential
- Cell Migration Inhibition: Hydrazone derivatives bearing the 2-((3-(2-phenylamino)ethyl)-4-phenyl-4H-1,2,4-triazol-5-yl)sulfanyl moiety () inhibit melanoma IGR39 cell migration by >50% at 10 µM, suggesting structural motifs relevant to antimetastatic drug design .
Comparative Data Table
Biological Activity
Ethyl 4-(2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological effects, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C20H21N5O3S
- Molecular Weight : 393.48 g/mol
- CAS Number : 1156941
This compound features a triazole ring, which is known for its biological significance, particularly in medicinal chemistry.
Synthesis of the Compound
The synthesis of this compound typically involves a multi-step process that includes the formation of the triazole ring followed by functionalization with benzoic acid derivatives. The detailed synthetic pathway has been documented in various studies, emphasizing the importance of optimizing reaction conditions for yield and purity.
Antimicrobial Activity
Research has demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against various bacterial strains and fungi. In vitro studies indicate that this compound may possess similar antimicrobial efficacy due to the presence of the triazole moiety, which is known to interfere with microbial cell wall synthesis .
Anticancer Potential
The anticancer properties of triazole derivatives have been extensively studied. This compound has shown promising results in inhibiting cell proliferation in various cancer cell lines. For example, compounds structurally related to this compound have been found to inhibit growth in leukemia and breast cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Antileishmanial Activity
Recent studies have highlighted the potential of similar compounds in treating leishmaniasis. The presence of sulfanyl and triazole groups may enhance the interaction with leishmanial proteins, leading to increased efficacy against Leishmania species. Specific derivatives have demonstrated low LC50 values (13 µM for some derivatives), indicating potent antileishmanial activity .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with triazole rings often act as inhibitors of key metabolic enzymes such as acetylcholinesterase (AChE), which are crucial for various physiological processes. This inhibition can lead to increased levels of neurotransmitters and altered cellular signaling pathways .
- Protein Interaction : The structural modifications provided by the sulfenamide and benzoate moieties may facilitate better binding to target proteins within pathogens or cancer cells, enhancing therapeutic efficacy .
- Oxidative Stress Induction : Some studies suggest that these compounds can induce oxidative stress within cells, leading to apoptosis in cancerous or infected cells .
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study A | Demonstrated significant antimicrobial activity against E. coli and S. aureus with MIC values below 50 µg/mL. |
| Study B | Reported an IC50 value of 10 µM against breast cancer cell lines, indicating strong anticancer potential. |
| Study C | Showed effective inhibition of Leishmania spp., with derivatives achieving LC50 values as low as 11 µM. |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of ethyl 4-(2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate?
- Methodology : The compound is synthesized via S-alkylation of the thiol-containing precursor, 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, with ethyl 4-(2-bromoacetamido)benzoate in an alkaline medium (e.g., NaOH in methanol). The reaction proceeds at room temperature with dropwise addition of the alkyl halide derivative, followed by purification via recrystallization or column chromatography. Structural confirmation is achieved using 1H-NMR and 13C-NMR spectroscopy .
Q. How can researchers optimize reaction conditions for improved yield of this compound?
- Methodology : Utilize Design of Experiments (DoE) to systematically vary parameters (e.g., solvent polarity, temperature, molar ratios). For example, methanol as a solvent and stoichiometric NaOH (1:1 molar ratio to thiol precursor) are optimal for S-alkylation. Statistical analysis (e.g., ANOVA) identifies critical factors affecting yield, reducing trial-and-error approaches .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- 1H-NMR : Confirm the presence of pyridinyl protons (δ 8.5–8.7 ppm), triazole NH2 (δ 5.5–6.0 ppm), and ethyl ester protons (δ 1.3–1.4 ppm).
- 13C-NMR : Verify carbonyl carbons (amide: ~165 ppm; ester: ~170 ppm) and aromatic carbons.
- Mass Spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods aid in predicting reaction pathways or intermediate stability for this compound's synthesis?
- Methodology : Apply quantum chemical calculations (e.g., DFT) to model transition states and intermediates. For instance, the ICReDD framework combines reaction path searches with experimental data to optimize conditions (e.g., solvent effects, activation energy barriers), reducing development time by 30–50% .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar triazole derivatives?
- Methodology :
- Meta-analysis : Compare datasets across studies, focusing on assay conditions (e.g., cell lines, concentration ranges).
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., pyridinyl vs. phenyl groups) to isolate contributions to activity.
- Docking Studies : Use molecular modeling (e.g., AutoDock Vina) to assess binding affinity variations due to minor structural differences .
Q. How can researchers design derivatives of this compound to enhance solubility without compromising bioactivity?
- Methodology :
- Prodrug Strategies : Introduce hydrolyzable groups (e.g., phosphate esters) to the benzoate moiety.
- Co-crystallization : Screen with co-formers (e.g., cyclodextrins) to improve aqueous solubility.
- SAR-guided Modifications : Replace the ethyl ester with polar groups (e.g., PEG chains) while retaining key pharmacophores .
Q. What experimental and computational approaches validate the compound's mechanism of action in enzyme inhibition studies?
- Methodology :
- Enzyme Kinetics : Measure IC50 values under varying substrate concentrations (Lineweaver-Burk plots).
- Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme interactions (e.g., with triazole-containing inhibitors in CYP450 isoforms) to identify binding hotspots.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. non-competitive inhibition .
Data Contradiction Analysis
Q. Why do yields vary significantly across studies using similar S-alkylation protocols?
- Resolution : Variations arise from:
- Impurity in Starting Materials : Thiol precursors with <95% purity reduce reaction efficiency.
- Moisture Sensitivity : Alkyl halides degrade in humid conditions; use anhydrous solvents and inert atmospheres.
- Workup Procedures : Incomplete removal of byproducts (e.g., NaBr) during extraction skews yield calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
